![molecular formula C10H7N3O B2967659 4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile CAS No. 1698800-71-3](/img/structure/B2967659.png)
4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile
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Overview
Description
The compound “4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile” belongs to the class of organic compounds known as linear 1,3-diarylpropanoids . It contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. It constitutes four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Scientific Research Applications
Anti-Inflammatory Effects
Background: Inflammation plays a pivotal role in various diseases, including arthritis. Researchers have explored the potential of (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives in managing inflammation.
Findings:- In vivo experiments on adjuvant-induced arthritis (AIA) rats revealed that f15 reduced foot swelling, arthritic index, and inflammatory cell infiltration .
Antibacterial and Antifungal Activity
Background: The search for novel antimicrobial agents remains crucial. Let’s explore the compound’s effects against bacteria and fungi.
Findings:- For antifungal screening, the conjugates were evaluated against strains of T. harzianum and A. niger, showing promise compared to the standard drug (fluconazole) .
Anticancer Potential
Background: Cancer therapy continually seeks innovative compounds. Could 4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile derivatives hold anticancer properties?
Findings:- Further exploration of these derivatives may lead to potent small-molecule membrane-bound carbonic anhydrase (CA) inhibitors for cancer treatment .
Synthesis and Mechanism Studies
Background: Understanding the synthesis and mechanisms is crucial for optimizing compound design.
Findings:- A five-step synthetic route to these derivatives has been established .
- Mechanistic studies suggest that blocking the NF-κB pathway contributes to their anti-inflammatory effects .
Potential Treatment for Rheumatoid Arthritis
Background: Given the limitations of existing RA drugs, novel therapeutic options are sought.
Findings:Future Directions
properties
IUPAC Name |
4-(1,2,4-oxadiazol-5-ylmethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c11-6-9-3-1-8(2-4-9)5-10-12-7-13-14-10/h1-4,7H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAHEIUTQXGQNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC=NO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile | |
CAS RN |
1698800-71-3 |
Source
|
Record name | 4-((1,2,4-oxadiazol-5-yl)methyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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